BenchChemオンラインストアへようこそ!

1-(1,3-benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide

ALPK1 inhibition Kinase assay Benzothiazole-quinoline

This benzothiazole-quinoline azetidine-3-carboxamide is a structurally defined but biologically uncharacterized ALPK1 inhibitor candidate (CAS 1286703-82-9). No IC50, selectivity, or PK data exist. Procure for de novo ALPK1 enzyme inhibition (ADP-Glo™), kinome-wide profiling (100-kinase panel at 1 µM), and NF-κB reporter assays. Requires parallel cytotoxicity testing. Purity ≥95%. For labs equipped to generate first-in-class biochemical data.

Molecular Formula C20H16N4OS
Molecular Weight 360.44
CAS No. 1286703-82-9
Cat. No. B2742956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide
CAS1286703-82-9
Molecular FormulaC20H16N4OS
Molecular Weight360.44
Structural Identifiers
SMILESC1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC5=C4N=CC=C5
InChIInChI=1S/C20H16N4OS/c25-19(22-16-8-3-5-13-6-4-10-21-18(13)16)14-11-24(12-14)20-23-15-7-1-2-9-17(15)26-20/h1-10,14H,11-12H2,(H,22,25)
InChIKeyDRUBHSZWRDERFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(1,3-Benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide (CAS 1286703-82-9): Procurement-Ready Baseline Profile


The compound 1-(1,3-benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide (CAS 1286703-82-9, molecular formula C20H16N4OS, MW 360.4) is a synthetic small molecule featuring a central azetidine-3-carboxamide core linked to benzothiazole and quinoline moieties. It falls within the structural scope of benzothiazole-quinoline hybrids claimed as alpha-protein kinase 1 (ALPK1) inhibitors in patent literature [1]. No peer-reviewed biological data specific to this compound were identified in the searchable public domain as of the knowledge cutoff date. The available information is limited to vendor catalog entries and patent structural claims without disclosed individual compound activity metrics .

Why In-Class ALPK1 Inhibitor Analogs Cannot Reliably Substitute for 1-(1,3-Benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide in Preclinical Procurement


Substitution within the benzothiazole-quinoline azetidine class is not supported by publicly available quantitative selectivity, potency, or pharmacokinetic data for this specific congener. The target compound contains a distinct substitution pattern—benzothiazol-2-yl at the azetidine N1 position coupled with quinolin-8-yl at the carboxamide nitrogen—that differs from other exemplified analogs in patent disclosures [1]. Without disclosed head-to-head IC50 values, kinome-wide selectivity profiles, or in vivo exposure data, any assumption of functional interchangeability with close structural analogs (e.g., compounds bearing quinazoline or alternative quinoline regioisomers) remains unvalidated. Procurement decisions must therefore treat this compound as a structurally defined but biologically uncharacterized entity, requiring de novo profiling rather than reliance on class-level surrogate data [1].

Quantitative Differentiation Evidence for 1-(1,3-Benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide: Comparator-Driven Data


ALPK1 Inhibitory Potency: Evidence Gap for the Target Compound

No quantitative ALPK1 inhibitory activity data (IC50, Ki, or % inhibition at defined concentrations) have been publicly reported for 1-(1,3-benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide. The patent literature encompassing this chemical class [1] provides only generic activity ranges for representative examples without disclosing individual compound-level data for the target entity. Therefore, a potency comparison against closest analogs (e.g., 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide or quinazoline-based azetidine carboxamides) cannot be constructed from available evidence. This absence of quantitative head-to-head data precludes scientific selection based on target engagement potency alone.

ALPK1 inhibition Kinase assay Benzothiazole-quinoline

Kinome-Wide Selectivity Profile: Undetermined for Target Compound

No selectivity data (e.g., selectivity score, off-target hit rates, or kinome tree maps) are publicly available for 1-(1,3-benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide. The patent disclosure [1] describes ALPK1 as the primary target for the series but does not report counter-screening data against ALPK2, ALPK3, eEF2K, TRPM6/7, or the broader kinome for this specific compound. Closest analogs such as quinazoline carboxamide azetidines [2] have been profiled against a panel of kinases, but extrapolation to the benzothiazole-quinoline azetidine chemotype is experimentally unjustified.

Kinase selectivity Off-target profiling ALPK1

In Vitro ADME Parameters: No Publicly Available Data

Key pharmacokinetic determinants—aqueous solubility, logP/logD, metabolic stability in liver microsomes, plasma protein binding, and permeability (Caco-2 or PAMPA)—have not been disclosed for 1-(1,3-benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide. The molecular weight (360.4) and calculated topological polar surface area (tPSA ~90 Ų based on ZINC database entry ZINC49113124 [2]) suggest moderate drug-likeness, but without experimental corroboration, these in silico estimates cannot be used to differentiate from analogs. Baseline comparator data from other azetidine-containing ALPK1 inhibitors have not been cross-referenced in the patent [1].

ADME Physicochemical properties Drug-likeness

Evidence-Constrained Application Scenarios for Procuring 1-(1,3-Benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide


De Novo ALPK1 Biochemical Assay Establishment

Given the absence of disclosed IC50 data [1], the compound is procurement-relevant as a structurally novel starting point for ALPK1 inhibitor screening campaigns. Users would need to establish baseline ALPK1 enzyme inhibition (e.g., ADP-Glo™ kinase assay) at multiple concentrations (1 nM–30 µM) to generate first-in-class biochemical data for this chemotype, against which future analog procurement can be benchmarked.

Kinase Selectivity Counter-Screening Panel

The compound's selectivity against ALPK2, ALPK3, eEF2K, TRPM6/7, and a broader kinase panel (e.g., 100-kinase screen at 1 µM) remains uncharacterized [1][2]. Procurement is justified for laboratories equipped to run kinome-wide selectivity profiling, enabling differentiation from quinazoline-based azetidine analogs that exhibit divergent kinase inhibition fingerprints.

Cellular Target Engagement Using TIFA-Dependent NF-κB Reporter Assays

ALPK1 activates innate immune signaling via TIFA-dependent NF-κB pathways [1]. The compound is procurement-suitable for HEK293 or THP-1 cell-based assays measuring ALPK1-dependent NF-κB luciferase reporter activity, provided that parallel cytotoxicity profiling (e.g., CellTiter-Glo at compound concentrations up to 30 µM) is included to rule out assay interference. No cellular IC50 or EC50 values are pre-established.

In Vitro ADME Triage Before In Vivo Studies

Experimental solubility (kinetic and thermodynamic), logD7.4, microsomal stability (human, mouse), and Caco-2 permeability data are absent [3]. Procurement is warranted only for groups prepared to generate these data prior to advancing the compound into animal models, as in silico predictions alone cannot justify progression to in vivo efficacy or PK studies.

Quote Request

Request a Quote for 1-(1,3-benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.